molecular formula C18H22F2N4O2 B2955917 Efinaconazole-N-oxide CAS No. 2055038-63-4

Efinaconazole-N-oxide

Cat. No.: B2955917
CAS No.: 2055038-63-4
M. Wt: 364.397
InChI Key: QARBKVDEPDEZCY-IKJXHCRLSA-N
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Description

Efinaconazole-N-oxide is a derivative of efinaconazole, a triazole antifungal agent. Efinaconazole is primarily used to treat onychomycosis, a fungal infection of the nails. The N-oxide form of efinaconazole is of interest due to its potential enhanced antifungal properties and stability under various conditions .

Mechanism of Action

Target of Action

Efinaconazole-N-oxide primarily targets the fungal lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key constituent of fungal cell membranes .

Mode of Action

This compound, being an azole antifungal, inhibits the activity of fungal lanosterol 14α-demethylase . This inhibition disrupts the biosynthesis of ergosterol, leading to a deficiency of ergosterol in the fungal cell membranes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting lanosterol 14α-demethylase, this compound prevents the conversion of lanosterol to ergosterol . This disruption leads to a buildup of 14α-methyl sterols and a depletion of ergosterol, causing detrimental effects on the fungal cell membrane .

Pharmacokinetics

The pharmacokinetics of this compound involve a relatively stable concentration-time profile, with minor fluctuations during the 24-hour dosing interval . The half-life elimination is approximately 29.9 hours .

Result of Action

The inhibition of ergosterol biosynthesis by this compound leads to the accumulation of 14α-methyl sterols in the fungal cell membrane . This alters the normal composition and function of the membrane, leading to increased permeability, leakage of essential cellular components, and ultimately, fungal cell death .

Action Environment

This compound is prone to oxidation when exposed to a 3% aqueous medium of hydrogen peroxide solution . It remains stable under various other stress conditions such as hydrolysis (acid and alkaline), photolysis, and temperature for a longer period . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as oxidative conditions .

Biochemical Analysis

Biochemical Properties

Efinaconazole-N-oxide, like its parent compound Efinaconazole, is an azole antifungal . It inhibits fungal lanosterol 14α-demethylase involved in the biosynthesis of ergosterol, a constituent of fungal cell membranes . This interaction disrupts the production of ergosterol, a crucial component of fungal cell membranes, thereby inhibiting the growth and proliferation of the fungus .

Cellular Effects

This compound, similar to Efinaconazole, has been shown to have significant effects on various types of cells, particularly those infected with fungi. It inhibits the growth of planktonic T. rubrum cells, a common cause of onychomycosis . Furthermore, it has been observed to cause severe damage to established biofilms of T. rubrum, resulting in the collapse of hyphal cell walls and a reduction in the density, extracellular matrix, and thickness of the biofilms .

Molecular Mechanism

The primary mechanism of action of this compound is the inhibition of fungal lanosterol 14α-demethylase . This enzyme is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to alterations in the fungal cell membrane that inhibit the growth and proliferation of the fungus .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have temporal effects on the growth of fungi. For instance, it has been found to inhibit the in vitro growth of T. rubrum cells over time

Dosage Effects in Animal Models

In a study using a guinea pig model of tinea unguium, Efinaconazole demonstrated significant efficacy against the infection .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Efinaconazole. Efinaconazole is known to inhibit the enzyme lanosterol 14α-demethylase, which plays a crucial role in the biosynthesis of ergosterol

Subcellular Localization

Given its biochemical properties and its similarity to Efinaconazole, it is likely to be found in locations within the cell where it can interact with its target enzyme, lanosterol 14α-demethylase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Efinaconazole-N-oxide involves the oxidation of efinaconazole. One common method is the use of hydrogen peroxide in an aqueous medium. The reaction is typically carried out at room temperature, and the product is purified using high-performance liquid chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Efinaconazole-N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in an alcoholic medium.

    Substitution: Various nucleophiles in the presence of a suitable catalyst.

Major Products Formed:

Properties

IUPAC Name

(2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylidene-1-oxidopiperidin-1-ium-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N4O2/c1-13-5-7-24(26,8-6-13)14(2)18(25,10-23-12-21-11-22-23)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARBKVDEPDEZCY-RDTXWAMCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)[N+]3(CCC(=C)CC3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)[N+]3(CCC(=C)CC3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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